molecular formula C4H5O3- B1259668 2-Methyl-3-oxopropanoate

2-Methyl-3-oxopropanoate

Cat. No.: B1259668
M. Wt: 101.08 g/mol
InChI Key: VOKUMXABRRXHAR-UHFFFAOYSA-M
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Description

2-Methyl-3-oxopropanoate is an organic compound with the molecular formula C4H5O3. It is a conjugate base of 2-methyl-3-oxopropanoic acid and is commonly found as a metabolite in various biological systems

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3-oxopropanoate can be synthesized through various methods. One common method involves the reaction of pyruvic acid with methanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions, and the product is isolated by distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification reactions. The process typically includes the use of excess methanol and a strong acid catalyst to drive the reaction to completion. The product is then purified through distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-3-oxopropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-oxopropanoate involves its role as a metabolite in biochemical pathways. It acts as an intermediate in the metabolism of amino acids, where it undergoes enzymatic transformations. The molecular targets include enzymes such as methylmalonate-semialdehyde dehydrogenase, which catalyzes its conversion to other metabolites .

Comparison with Similar Compounds

Properties

Molecular Formula

C4H5O3-

Molecular Weight

101.08 g/mol

IUPAC Name

2-methyl-3-oxopropanoate

InChI

InChI=1S/C4H6O3/c1-3(2-5)4(6)7/h2-3H,1H3,(H,6,7)/p-1

InChI Key

VOKUMXABRRXHAR-UHFFFAOYSA-M

Canonical SMILES

CC(C=O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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